molecular formula C8H16N2 B086665 1,4-Bis(dimethylamino)-2-butyne CAS No. 111-53-5

1,4-Bis(dimethylamino)-2-butyne

Cat. No. B086665
CAS RN: 111-53-5
M. Wt: 140.23 g/mol
InChI Key: FFDFQBBNDKGBGI-UHFFFAOYSA-N
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Description

1,4-Bis(dimethylamino)-2-butyne (DMAB) is a synthetic compound that has gained significant attention due to its unique chemical properties. DMAB is a highly reactive molecule that contains two dimethylamino groups attached to a butyne backbone. This compound is widely used in scientific research due to its ability to act as a strong base and nucleophile, making it a valuable tool in organic synthesis and catalysis.

Scientific Research Applications

  • Synthesis and Structural Analysis of Derivatives : It has been used in the synthesis and structural analysis of charge-transfer complexes and conjugate dimers. For example, 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne was obtained by oxidative dimerization, which was then used to develop charge-transfer complexes with TCNE. The resulting structures were identified through various spectroscopic methods, and the 1,3-diynes showed a transformation to a thermopolymer as a unimolecular reaction (Rodríguez et al., 2001).

  • Preparation of 1-Alkynylzinc Compounds : The compound has been used in the preparation of ethyl(4-dimethylamino-1-butynyl)zinc and bis(4-dimethylamino-1-butynyl)zinc by metalation of 1-dimethylamino-3-butyne with diethylzinc and diphenylzinc, respectively. These compounds are trimeric in benzene, and structures were proposed based on spectroscopic evidence (Koning et al., 1978).

  • Synthesis of Amino Acid Derivatives : It has been utilized in the synthesis of bis(amino acid) derivatives of 1,4-diamino-2-butyne. These derivatives were found to adopt a C2-symmetric turn conformation featuring two intramolecular hydrogen bonds (Curran et al., 2005).

  • Development of Dendrimers : It has been used in the synthesis of dendrimers evolving symmetrically from a linear core of 2-butyne-1,4-diol with dendron arms. The self-assembly of these dendrimers was significantly influenced by their generation number, the backbone structure, and the solvent (Vassilieff & Kakkar, 2008).

  • Photolysis and Electron Transfer Reactions : It has been involved in studies of photolysis and photoinduced electron transfer reactions. For instance, UV irradiation of certain compounds in chloroform led to central carbon-carbon bond cleavage forming products in high yields, indicating a photoinduced electron transfer mechanism from the excited compounds (Zhang et al., 1998).

properties

IUPAC Name

N,N,N',N'-tetramethylbut-2-yne-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-9(2)7-5-6-8-10(3)4/h7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDFQBBNDKGBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059404
Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetramethyl-
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Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(dimethylamino)-2-butyne

CAS RN

111-53-5
Record name N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine
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Record name 1,4-Bis(dimethylamino)-2-butyne
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Record name 1,4-Bis(dimethylamino)-2-butyne
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Record name 2-Butyne-1,4-diamine, N1,N1,N4,N4-tetramethyl-
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Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetramethyl-
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Record name N,N,N',N'-tetramethylbut-2-ynylenediamine
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Record name 1,4-BIS(DIMETHYLAMINO)-2-BUTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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